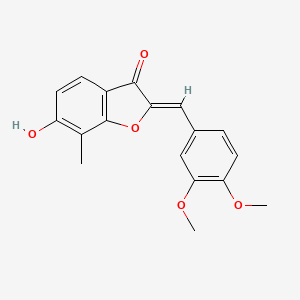

(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-methylbenzofuran-3(2H)-one

CAS No.: 859662-66-1

Cat. No.: VC7076989

Molecular Formula: C18H16O5

Molecular Weight: 312.321

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 859662-66-1 |

|---|---|

| Molecular Formula | C18H16O5 |

| Molecular Weight | 312.321 |

| IUPAC Name | (2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-methyl-1-benzofuran-3-one |

| Standard InChI | InChI=1S/C18H16O5/c1-10-13(19)6-5-12-17(20)16(23-18(10)12)9-11-4-7-14(21-2)15(8-11)22-3/h4-9,19H,1-3H3/b16-9- |

| Standard InChI Key | HOULNYCCAXFRNL-SXGWCWSVSA-N |

| SMILES | CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)OC)OC)C2=O)O |

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Substituent Effects

The benzofuran scaffold consists of a fused benzene and furan ring system, with the furan oxygen providing electronic heterogeneity. In (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-methylbenzofuran-3(2H)-one, the C2 position is substituted with a 3,4-dimethoxybenzylidene group, while C6 and C7 bear hydroxyl and methyl groups, respectively. The (Z)-configuration at the benzylidene double bond imposes specific spatial constraints, influencing molecular interactions with biological targets.

Key functional groups include:

-

3,4-Dimethoxybenzylidene: Enhances lipophilicity and π-π stacking potential.

-

C6 Hydroxyl: Facilitates hydrogen bonding with polar residues in enzyme active sites.

-

C7 Methyl: Contributes to steric hindrance, potentially modulating selectivity.

Table 1: Molecular Properties of Selected Benzofuran Derivatives

Biological Activities and Mechanistic Insights

Anticancer Activity

Structural analogs demonstrate cytotoxicity against cancer cell lines via dual inhibition of PI3K and VEGFR-2. Compound 8 from a 2022 study inhibited PI3K with an IC of 2.21 nM, comparable to reference inhibitors . The dimethoxybenzylidene moiety in the target compound could enhance kinase binding affinity through hydrophobic interactions.

Table 2: Comparative Anticancer Activity of Benzofuran Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume